1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
1-β-D-Arabinofuranosyluracil-2-C-methyl is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate and is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C. Studies have profiled PSI-7977 as a nucleotide inhibitor of hepatitis C virus, exerting selective inhibitory effects towards HCV NS5B polymerase.
Brand Name:
Vulcanchem
CAS No.:
114262-49-6
VCID:
VC20877033
InChI:
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1
SMILES:
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O
Molecular Formula:
C10H14N2O6
Molecular Weight:
258.23 g/mol
1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 114262-49-6
Cat. No.: VC20877033
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-β-D-Arabinofuranosyluracil-2-C-methyl is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate and is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C. Studies have profiled PSI-7977 as a nucleotide inhibitor of hepatitis C virus, exerting selective inhibitory effects towards HCV NS5B polymerase. |
|---|---|
| CAS No. | 114262-49-6 |
| Molecular Formula | C10H14N2O6 |
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1 |
| Standard InChI Key | NBKORJKMMVZAOZ-UZRKRJFESA-N |
| Isomeric SMILES | C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O |
| SMILES | CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
| Canonical SMILES | CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
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